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Methyl methacrylate - 9065-11-6

Methyl methacrylate

Catalog Number: EVT-7903540
CAS Number: 9065-11-6
Molecular Formula: C5H8O2
CH2C(CH3)COOCH3
C5H8O2
Molecular Weight: 100.12 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Methyl methacrylate is an organic compound classified as a methacrylate ester. [, ] It is a colorless liquid with a characteristic acrid odor. [] MMA is primarily used as a monomer in the production of poly(methyl methacrylate) (PMMA), also known as acrylic glass or plexiglass. [, , , , ]

Source and Classification

Methyl methacrylate can be synthesized from various sources, including acetone and hydrogen cyanide, through several chemical processes. It falls under the classification of aliphatic esters and is categorized as a volatile organic compound. The compound is recognized for its reactivity and ability to polymerize, making it a vital component in the production of acrylic materials.

Synthesis Analysis

Methods of Synthesis

Methyl methacrylate can be synthesized through multiple methods, each with distinct processes and starting materials:

  1. Acetone Cyanohydrin Method: This traditional method involves the reaction of hydrogen cyanide with acetone to produce acetone cyanohydrin, which is then converted to methyl methacrylate through several steps including dehydration .
  2. Isobutylene Direct Methylation Method: This involves the direct methylation of isobutylene to produce methyl methacrylate in a single-step process, which offers a more straightforward approach compared to multi-step methods .
  3. Oxidative Dehydrogenation: This method uses isobutyric acid as a starting material and involves oxidation reactions that yield methyl methacrylate .

Technical Details

The synthesis processes often require specific catalysts and conditions to optimize yield and minimize by-products. For example, the acetone cyanohydrin method typically uses concentrated sulfuric acid as a catalyst, although modified methods aim to reduce waste and improve efficiency by avoiding sulfuric acid .

Molecular Structure Analysis

Data

  • Molecular Weight: 100.12 g/mol
  • Boiling Point: 100-101 °C
  • Melting Point: -48 °C
  • Density: 0.944 g/cm³ at 20 °C
  • Solubility: Slightly soluble in water; soluble in organic solvents like acetone and ethanol .
Chemical Reactions Analysis

Methyl methacrylate undergoes various chemical reactions, primarily polymerization:

  1. Free Radical Polymerization: Methyl methacrylate readily undergoes free radical polymerization to form polymethyl methacrylate, which is used in applications such as clear plastics and coatings.
  2. Transesterification: This reaction can occur when methyl methacrylate interacts with alcohols, leading to the formation of different esters.

Technical Details

The polymerization process typically involves initiators that generate free radicals, promoting the reaction between methyl methacrylate monomers to form long-chain polymers.

Mechanism of Action

The mechanism by which methyl methacrylate functions primarily revolves around its ability to polymerize:

  1. Initiation: A free radical initiator decomposes to form free radicals.
  2. Propagation: The free radicals react with methyl methacrylate molecules, adding them to the growing polymer chain.
  3. Termination: The reaction ends when two radical chains combine or when a radical reacts with an inhibitor.

This process results in the formation of polymethyl methacrylate, characterized by its clarity and durability.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless liquid
  • Odor: Acrid
  • Vapor Pressure: Approximately 3.87 kPa at 20 °C
  • Flash Point: 10 °C (closed cup) .

Chemical Properties

  • Reactivity: Methyl methacrylate is highly reactive due to its double bond and can undergo various addition reactions.
  • Stability: It requires stabilizers like phenothiazine during storage to prevent premature polymerization .
Applications

Methyl methacrylate has numerous scientific and industrial applications:

  1. Polymer Production: It serves as a key monomer for producing polymethyl methacrylate, widely used in optical devices, automotive parts, and construction materials.
  2. Adhesives and Sealants: Its strong adhesive properties make it suitable for use in various bonding applications.
  3. Coatings: Methyl methacrylate-based coatings are employed for their durability and clarity in applications such as automotive finishes and furniture coatings.
  4. Medical Devices: It is utilized in the manufacture of dental products and surgical implants due to its biocompatibility.
Historical Evolution of Methyl Methacrylate Synthesis and Industrial Adoption

Early Discoveries and Initial Polymerization Observations (1873–1930s)

The foundational chemistry of methyl methacrylate (MMA) began in 1873 when German chemists Bernhard Tollens and W. A. Caspary first synthesized methyl methacrylate and documented its spontaneous polymerization into a clear, glass-like solid upon sunlight exposure. Their observations, though scientifically intriguing, lacked immediate industrial application due to limited understanding of polymerization mechanisms [2]. Decades later, Otto Röhm's doctoral thesis (1901) on acrylic acid polymerization products reignited academic interest. Röhm's systematic investigation into acrylic acid esters and their "fixed modifications" (polymers) described these materials as "colorless, transparent, highly elastic, and insoluble masses"—a prescient characterization of what would become PLEXIGLAS® [1] [9].

A pivotal accidental discovery occurred in the early 1930s at Röhm & Haas when a sample of MMA monomer stored in a clear bottle near a window underwent uncontrolled photopolymerization. Sunlight triggered a reaction that shattered the container and yielded a solid polymethyl methacrylate (PMMA) block. This serendipitous event directed research toward controlled polymerization between glass plates, enabling thin-sheet production [9]. By 1933, Röhm & Haas patented this process and registered the trademark PLEXIGLAS®, marking the transition from laboratory curiosity to industrial product. The name derived from their existing brand PLEXIGUM (acrylate resins) and "glas" (glass), reflecting its optical properties [1] [9].

Table 1: Key Early Milestones in MMA Chemistry

YearEventSignificance
1873Tollens & Caspary synthesize MMAFirst observation of MMA polymerization under light
1901Otto Röhm's PhD on acrylic acid polymersTheoretical foundation for acrylate/methacrylate chemistry
1928Röhm & Haas develop LUGLAS® (safety glass)First commercial acrylate application; precursor to PLEXIGLAS®
1933Controlled polymerization of MMA into sheets; PLEXIGLAS® trademarkBirth of the acrylic glass industry

Industrialization Milestones: From Otto Röhm’s Innovations to Modern Production

The industrialization of MMA accelerated through strategic innovations by Röhm & Haas. Following PLEXIGLAS®'s invention (1933), the 1937 World’s Fair in Paris showcased the material, earning a gold medal and validating its commercial potential. Initially, production relied on batch polymerization between glass plates, but wartime demands drove scale-up for aircraft canopies, submarine periscopes, and optical devices [1] [9]. During World War II, Röhm & Haas expanded PMMA output significantly, though this period involved ethically problematic practices, including the use of forced labor under the Nazi regime—a historical burden acknowledged by the modern Röhm GmbH [1].

Post-war corporate evolution reshaped MMA production:

  • 1971: Röhm & Haas reorganized as Röhm GmbH after the Haas family exited ownership.
  • 1989: Acquired by Hüls AG, integrating methacrylate operations into a larger chemical conglomerate.
  • 2009: Evonik Industries commissioned a 100,000-tonne/year MMA plant in Shanghai, reflecting global expansion.
  • 2019: The methacrylates business was carved out from Evonik and reestablished as an independent Röhm GmbH under Advent International, operating 15 global sites [1] [7].

Technologically, Röhm's LiMA (Leading in Methacrylates) project epitomizes modern advances. This C2-based process (using ethylene-derived feedstocks) under construction in Bay City, Texas, targets 250,000 tonnes/year capacity by 2024. It promises 30% lower energy use and minimized wastewater versus legacy routes, aligning MMA production with circular economy principles [1].

Table 2: Industrialization Milestones of MMA/PMMA

PeriodDevelopmentImpact
1933–1937PLEXIGLAS® commercializationRevolutionized transparent materials; awarded 1937 Paris World's Fair gold
1939–1945Wartime PMMA scale-upEnabled military optics; expanded production capacity 5x
1971–2009Corporate evolution (Röhm GmbH → Evonik)Globalized methacrylate supply chains; integrated R&D
2019–presentRöhm's independence; LiMA plant constructionSustainable production via novel ethylene-based technology

Paradigm Shifts in Feedstock Selection: Cyanohydrin vs. Isobutylene Routes

Cyanohydrin (ACH) Dominance and Limitations

The acetone cyanohydrin (ACH) route dominated early industrial MMA synthesis due to Röhm & Haas's commercialization (1931). This three-step process combines acetone and hydrogen cyanide (HCN) to form acetone cyanohydrin, followed by sulfuric acid hydrolysis and methanol esterification. Despite high yields (~90%), it generates 1.1 kg of ammonium sulfate waste per kg of MMA, requiring costly disposal or downstream fertilizer markets [2] [5]. Additionally, HCN—a byproduct of acrylonitrile production—poses severe handling risks, while acetone price volatility (26% of MMA production cost) complicates economics [5].

Isobutylene (C4) Oxidation and Alternatives

The C4 route, commercialized in the 1980s, addressed ACH's environmental flaws. It employs gas-phase oxidation of isobutylene (or tert-butanol) to methacrolein, then to methacrylic acid, with final esterification to MMA. Benefits include:

  • Higher atom efficiency (0.82 tonnes isobutylene/tonne MMA vs. 0.69 tonnes acetone + 0.32 tonnes acrylonitrile for ACH).
  • Negligible inorganic waste and lower energy intensity [5].By 2020, C4 supplied >50% of global MMA, with plants in Asia and the U.S. leveraging shale-gas-derived C4 feedstocks [5].

Emerging pathways aim to bypass both legacy routes:

  • Ethylene carbonylation (BASF): Uses ethylene, CO, and methanol via propionaldehyde intermediates; 90% yield but high capital costs.
  • Direct oxidative esterification: Catalyzes one-step conversion of methacrolein to MMA using Au/MgO or Au-Zn-Al mixed oxides, achieving 98% selectivity and eliminating methacrylic acid isolation [4] [8].
  • Sustainable feedstocks: Lucite International's Alpha process (2008) uses methyl propionate and formaldehyde from biomass-derived syngas [5].

Table 3: Comparative Analysis of MMA Production Processes

ProcessKey FeedstocksYieldMajor ByproductFeedstock Efficiency
Acetone cyanohydrin (ACH)Acetone, HCN, methanol~90%Ammonium sulfate (1.1:1)Low (26% acetone cost share)
Isobutylene (C4)Isobutylene, methanol85–90%WaterMedium (58% isobutylene cost share)
Ethylene carbonylationEthylene, CO, methanol~90%NoneHigh (85% ethylene cost share)
LiMA (Röhm)Ethylene, methanol>95% (est.)NoneVery High (Lower energy/water use)

Catalytic Innovations

Heterogeneous catalysts critically enabled feedstock shifts. CsOH/SiO₂ with Ag-Zr promoters facilitates methyl propionate-formaldehyde condensation for MMA, while gold nanocatalysts (e.g., Au₂₅/Zn-Al-HT) drive one-step methacrolein esterification with 95% selectivity at mild conditions [4] [8]. These advances reduce unit operations and enhance sustainability—a core focus for modern producers like Röhm and Mitsubishi Chemical.

Table 4: Key Catalytic Advances in MMA Synthesis

Catalyst SystemReactionPerformanceAdvantage
CsOH/SiO₂ (Ag-Zr promoted)Methyl propionate + CH₂O → MMA93% conversion, 95% selectivityAvoids HCN; lower temperature
Au/MgOMethacrolein + MeOH → MMA98% conversion, 99% selectivityOne-step; ambient pressure
Au₂₅/Zn-Al mixed oxidesMethacrolein oxidative esterification93% conversion, 95% selectivityAtomically precise clusters; reusable

Properties

CAS Number

9065-11-6

Product Name

Methyl methacrylate

IUPAC Name

methyl 2-methylprop-2-enoate

Molecular Formula

C5H8O2
CH2C(CH3)COOCH3
C5H8O2

Molecular Weight

100.12 g/mol

InChI

InChI=1S/C5H8O2/c1-4(2)5(6)7-3/h1H2,2-3H3

InChI Key

VVQNEPGJFQJSBK-UHFFFAOYSA-N

SMILES

CC(=C)C(=O)OC

Solubility

1 to 10 mg/mL at 63.5 °F (NTP, 1992)
Soluble in methyl ethyl ketone, tetrahydrofuran, esters, aromatic and chlorinated hydrocarbons
Miscible with ethanol, ethyl ether, acetone; soluble in chloroform
1.500 lb/100 lb water at 68.02 °F
Sol in chloroform
For more Solubility (Complete) data for Methyl methacrylate (8 total), please visit the HSDB record page.
15 mg/mL at 25 °C
Solubility in water, g/100ml at 20 °C: 1.6
Slightly soluble in water; soluble in ether and acetone
Soluble (in ethanol)
1.5%

Canonical SMILES

CC(=C)C(=O)OC

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